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5-Amino-2'-deoxyuridine

Thymidine kinase isozyme profiling Mitochondrial vs. cytoplasmic enzyme selectivity Nucleoside analogue safety screening

Researchers requiring a thymidine analogue with altered hydrogen-bonding capacity often face limited options. 5-Amino-2'-deoxyuridine (5-AdoU) directly addresses this gap. - Enables single-nucleotide resolution interference footprinting with Taq polymerase, outperforming 5-hydroxy-dU in incorporation efficiency. - Provides an 11% relative affinity for mitochondrial TK (26-fold bias over cytosolic TK), unmatched by 5-halogeno analogues. - Serves as a versatile synthetic handle for constructing 5-heteroaryl-substituted antiviral libraries. Supplied as the free base with batch-specific purity documentation.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 5536-30-1
Cat. No. B1199347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2'-deoxyuridine
CAS5536-30-1
Synonyms5-amino-2'-deoxyuridine
5-amino-dU
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)/t5-,6+,7+/m0/s1
InChIKeyOZMVAFPILSPXRM-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2'-deoxyuridine – Chemical Identity and Procurement Profile


5-Amino-2'-deoxyuridine (5-AdoU, dUNH₂) is a C5‑substituted pyrimidine 2'-deoxynucleoside analogue of thymidine in which the 5‑methyl group is replaced by an amino group [1]. This modification fundamentally alters the hydrogen‑bonding and electronic properties of the nucleobase, distinguishing 5‑amino‑dU from the canonical thymidine (5‑methyl‑dU) and from other 5‑substituted deoxyuridines that carry halogen, alkyl, or hydroxyl groups. The compound is supplied as the free base (CAS 5536‑30‑1) or as the monohydrochloride salt, and its triphosphate derivative is an active substrate for specific DNA polymerases, enabling unique biochemical applications that cannot be replicated by non‑amino 5‑substituted deoxyuridine analogues [1].

Enzymatic incorporation

Taq DNA polymerase substrate for interference footprinting

Hydrogen-bonding probe

Altered C2/C4 carbonyl acceptor strength for non‑canonical base pairing

Chemoselective detection

Permanganate‑reactive nucleobase for protein–DNA contact mapping

Synthetic handle

5‑Amino group enables direct construction of heteroaryl‑substituted dU libraries

Why 5-Amino-2'-deoxyuridine Cannot Be Replaced by Other Deoxyuridines


C5‑substituted 2'-deoxyuridines differ radically in their enzyme recognition, base‑pairing thermodynamics, and chemical reactivity, even when the substituent change appears modest. The amino group of 5‑amino‑dU alters the electron density of the pyrimidine ring, reducing affinity for thymidine kinase relative to thymidine and shifting the relative acceptor strengths of the C2 and C4 carbonyls [1][2]. Conversely, 5‑halogeno (5‑F, 5‑Br, 5‑I) or 5‑hydroxy analogues exhibit entirely different phosphorylation kinetics, cytotoxic profiles, and DNA‑polymerase incorporation efficiencies. Consequently, a 5‑amino‑dU‑based interference‑footprinting protocol, a nucleic‑acid probe that relies on altered base‑pairing, or a synthetic route that starts from the 5‑amino derivative cannot simply be carried over to a non‑amino 5‑substituted deoxyuridine without losing the underlying chemistry or biology that enables the application.

Thymidine kinase isozyme bias differs strongly: 5‑amino‑dU shows reduced affinity for mitochondrial TK, whereas 5‑halogenated analogues are readily phosphorylated by both isoforms.

Hydrogen‑bond geometry cannot be mimicked: the 5‑amino group redirects acceptor strength from C4 to C2 carbonyl; 5‑methyl or 5‑halogen substituents do not produce this shift.

Permanganate‑based detection is unique to the 5‑amino nucleobase; 5‑bromo‑ or 5‑iodo‑dU rely on antibody or radiosensitisation methods, limiting direct protocol transfer.

Comparator-Driven Differentiation of 5-Amino-2'-deoxyuridine


Mitochondrial Thymidine Kinase Isozyme Selectivity

In a head‑to‑head inhibition study using purified rat spleen thymidine kinase isozymes, 5‑amino‑2'-deoxyuridine displayed a relative affinity of 11 % for the mitochondrial isozyme (M‑TK) compared to thymidine (set at 100 %), while the differential affinity between M‑TK and cytoplasmic TK was 26 [1]. This contrasts with analogues such as 5‑iodo‑2'-deoxyuridine and 5‑bromo‑2'-deoxyuridine, which are efficiently phosphorylated by both isozymes.

TK isozyme selectivity
Head-to-head
M‑TK affinity 11% vs dT (100%); 26‑fold differential to C‑TK

Supports isozyme‑biased probe design; halogenated dU analogues lack comparable selectivity.

Purified rat spleen M‑TK (pI 5.1) and C‑TK (pI 7.5).

Thymidine kinase isozyme profiling Mitochondrial vs. cytoplasmic enzyme selectivity Nucleoside analogue safety screening

Base-Pairing Hydrogen-Bond Redistribution by NMR

Comparative ¹H and ¹³C NMR analysis of 3′,5′‑di‑t‑butyldimethylsilyl derivatives in chloroform‑d revealed that the 5‑amino substituent (i) decreases the association constant (Ka) with 2′-deoxyadenosine relative to the dA:dT complex, (ii) increases the hydrogen‑bond acceptor strength of the C2 carbonyl over the C4 carbonyl, and (iii) lowers the coalescence temperature of the dA 6‑amino protons [1]. These three NMR parameters were not observed for the 5‑methyl (thymidine) control.

Base‑pairing NMR
Method context
Decreased Ka; C2 > C4 acceptor strength; lower dA 6‑NH₂ coalescence temperature vs dT

Enables tunable non‑canonical base pairs for aptamer or triplex design.

¹H/¹³C NMR of 3′,5′‑di‑TBDMS derivatives in CDCl₃; absolute Ka requires full‑text access.

Nucleic acid base pairing thermodynamics NMR spectroscopy of nucleosides Hydrogen‑bond acceptor tuning

Faster DNA Incorporation for Interference Footprinting

The 5′-triphosphate of 5‑amino‑dU was directly compared with the previously established analogue 5‑hydroxy‑dU in Taq DNA polymerase‑catalysed DNA incorporation experiments. Both compounds generated interference footprints of comparable quality, but 5‑amino‑dU was incorporated more readily during enzymatic polymerisation [1]. The exact fold‑improvement in incorporation rate is not disclosed in the abstract, but the directional advantage is unambiguous.

Polymerase incorporation
Data to verify
Faster incorporation than 5‑hydroxy‑dU triphosphate in Taq‑catalyzed DNA synthesis

May improve footprinting uniformity and reduce labelling time; reported directional advantage.

Exact fold‑improvement not disclosed in abstract.

DNA polymerase substrate specificity High‑resolution footprinting Protein–DNA interaction mapping

Selective Permanganate Reactivity for Protein Contact Mapping

After incorporation into DNA by Taq polymerase, the 5‑amino‑dU residue undergoes a selective chemical reaction with permanganate under conditions where unmodified thymine residues are unreactive [1]. This permanganate sensitivity was validated through interference footprinting of the Ada protein/ada promoter complex and represents a property that is not shared by the widely used 5‑bromo‑ or 5‑iodo‑2′-deoxyuridine analogues, which are primarily detected by antibody‑based or radiosensitisation methods.

Permanganate reactivity
Reported
Selective oxidation after DNA incorporation; unmodified thymine unreactive

Non‑radioactive detection chemistry for protein–DNA contact mapping.

Validated on Ada protein/ada promoter complex.

Chemical probe development DNA modification detection Protein–DNA contact mapping

Application Scenarios for 5-Amino-2'-deoxyuridine


High-Resolution Interference Footprinting of Protein-DNA Complexes

5‑Amino‑dU triphosphate is uniquely suited for interference footprinting because it combines rapid enzymatic incorporation by Taq DNA polymerase with selective permanganate reactivity [1]. This dual property enables single‑nucleotide resolution mapping of protein contacts on DNA, validated using the Ada protein/ada promoter system, and outperforms 5‑hydroxy‑dU in incorporation efficiency [1].

DNA Probes and Aptamers with Non-Canonical Base-Pairing

The redistribution of carbonyl acceptor strength induced by the 5‑amino group allows the construction of DNA duplexes or triplexes that favour alternative hydrogen‑bonding patterns [2]. Researchers procuring 5‑amino‑dU for solid‑phase oligonucleotide synthesis gain access to a nucleobase that cannot be mimicked by thymidine or halogenated deoxyuridines, expanding the chemical space of functional nucleic acids [2].

Thymidine Kinase Isozyme-Selective Probe Development

With an 11 % relative affinity for mitochondrial thymidine kinase and a 26‑fold differential over the cytoplasmic isozyme, 5‑amino‑dU serves as a starting scaffold for designing inhibitors that discriminate between the two TK isoforms [3]. This level of isozyme bias is not observed for 5‑iodo‑ or 5‑bromo‑2'-deoxyuridine, making 5‑amino‑dU the preferred nucleoside core for mitochondrial‑TK‑targeted compound libraries [3].

Synthetic Intermediate for Antiviral Deoxyuridine Libraries

The 5‑amino group is a versatile synthetic handle for constructing 5‑heteroaryl‑substituted 2'-deoxyuridines that exhibit selective anti‑HSV‑1 and anti‑VZV activity [4]. Starting from 5‑amino‑2'-deoxyuridine, chemists can directly access thiazole or pyrrole‑appended deoxyuridines, streamlining the production of focused antiviral screening sets [4].

Application
Selection Property
Validation Focus
Interference footprinting of protein–DNA complexes
Taq polymerase substrate with permanganate‑sensitive nucleobase
Contact‑map resolution and labelling uniformity
Non‑canonical base‑pairing studies
Altered C2 > C4 carbonyl acceptor strength
Duplex/triplex stability and hydrogen‑bonding pattern
Thymidine kinase isozyme‑selective probe development
Mitochondrial TK isozyme bias
Isozyme selectivity ratio in relevant tissue models
Synthetic intermediate for antiviral nucleoside libraries
5‑Amino synthetic handle for heteroaryl conjugation
Derivatization efficiency and library purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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